Wy 49051
CAS No.:
Cat. No.: VC0007197
Molecular Formula: C28H33N5O3
Molecular Weight: 487.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C28H33N5O3 |
---|---|
Molecular Weight | 487.6 g/mol |
IUPAC Name | 7-[3-(4-benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3 |
Standard InChI Key | YNDYDETWRDHMLW-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Pharmacological Profile
Potency Comparisons
In guinea pig ileum contraction assays, Wy 49051 inhibited 92% of histamine-induced responses at 100 nM, surpassing astemizole and hydroquinone by 700- and 470-fold, respectively . This superiority is linked to its extended alkyl chain and xanthinyl moiety, which enhance hydrophobic interactions within the H1 receptor’s binding pocket .
Preclinical Research Findings
In Vitro Efficacy
Parameter | Value | Source |
---|---|---|
H1 Receptor IC50 | 44 nM | |
α1 Receptor IC50 | 8 nM | |
Guinea Pig Ileum Inhibition (100 nM) | 92% |
Wy 49051’s in vitro profile underscores its robust antagonism, with near-complete H1 receptor blockade at nanomolar concentrations. The α1 affinity, though secondary, suggests potential vasomodulatory effects that warrant further investigation .
In Vivo Performance
In guinea pig models of histamine-induced lethality, Wy 49051 exhibited dose-dependent protection across multiple administration routes:
Route | ED50 (mg/kg) | Duration of Action |
---|---|---|
Oral (po) | 1.91 | ≥18 hours |
Intraperitoneal (ip) | 0.70 | Not reported |
Intravenous (iv) | 0.01 | Not reported |
The prolonged efficacy following oral administration highlights its suitability for once-daily dosing regimens .
Structural and Chemical Properties
Molecular Design
Wy 49051’s core structure integrates a xanthinyl group linked to a piperidinyl-propyl chain, a configuration that enhances metabolic stability compared to earlier antihistamines . Computational modeling suggests that the ethoxy diphenylmethyl group contributes to its high membrane permeability, as evidenced by its oral bioavailability .
Physicochemical Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 487.6 g/mol |
Solubility (DMSO) | 45 mg/mL |
Stability | ≥2 years at -20°C |
The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates formulation for preclinical studies, though its aqueous solubility remains uncharacterized .
Future Research Directions
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Selectivity Optimization: Engineering analogs to reduce α1 receptor interaction without compromising H1 efficacy.
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Toxicology Studies: Comprehensive assessment of cardiovascular and central nervous system effects in higher-order species.
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Formulation Development: Enhancing aqueous solubility for parenteral administration in acute allergic reactions.
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